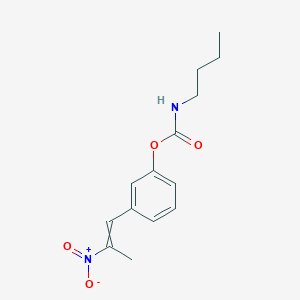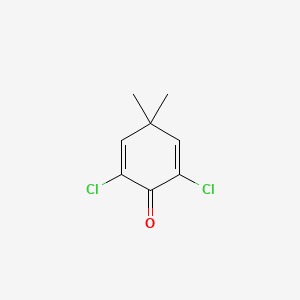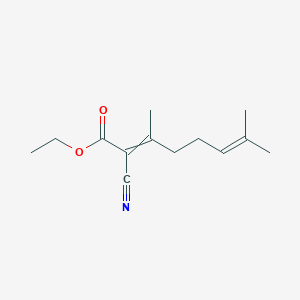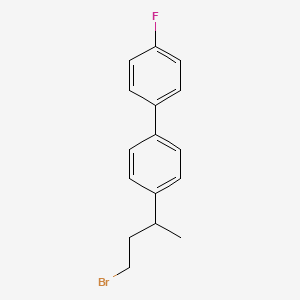
3,3'-Methylenebis(2-acetamidobenzoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis(2-acetamidobenzoic acid) is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two acetamidobenzoic acid moieties linked by a methylene bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(2-acetamidobenzoic acid) typically involves the reaction of 2-acetamidobenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two acetamidobenzoic acid molecules. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production of 3,3’-Methylenebis(2-acetamidobenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反応の分析
Types of Reactions
3,3’-Methylenebis(2-acetamidobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acids and derivatives.
科学的研究の応用
3,3’-Methylenebis(2-acetamidobenzoic acid) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 3,3’-Methylenebis(2-acetamidobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
類似化合物との比較
Similar Compounds
3,3’-Methylenebis(2-amino-5-bromobenzoic acid): Similar structure but with bromine atoms and amino groups.
3-Acetamidobenzoic acid: A simpler structure with only one acetamidobenzoic acid moiety.
Uniqueness
3,3’-Methylenebis(2-acetamidobenzoic acid) is unique due to its methylene bridge linking two acetamidobenzoic acid units, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler analogs .
特性
CAS番号 |
61098-03-1 |
|---|---|
分子式 |
C19H18N2O6 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-acetamido-3-[(2-acetamido-3-carboxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O6/c1-10(22)20-16-12(5-3-7-14(16)18(24)25)9-13-6-4-8-15(19(26)27)17(13)21-11(2)23/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)(H,26,27) |
InChIキー |
FBSVHXQLLCBEPE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)O)CC2=C(C(=CC=C2)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)

![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)

![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)


![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)

